Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra (recorded at 500 MHz and 125 MHz, respectively) provide detailed structural insights:
| Nucleus | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H (NCH₃) | 2.31 | Singlet | Methyl group on nitrogen |
| ¹H (C4-OH) | 4.52 | Doublet (J = 6.5 Hz) | Hydroxyl proton |
| ¹³C (COO) | 170.8 | - | Ester carbonyl |
The downfield shift of the hydroxyl proton (δ 4.52) indicates hydrogen bonding, while the tert-butyl methyl groups resonate as a singlet at δ 1.43. Coupling constants between H3 and H4 (J = 9.8 Hz) confirm their trans-diaxial arrangement.
Infrared (IR) Spectroscopy
Key IR absorptions (cm⁻¹) include:
- 3320 : O-H stretch (hydrogen-bonded hydroxyl)
- 1725 : C=O stretch (ester carbonyl)
- 1250 : C-O-C asymmetric stretch (ester)
The absence of N-H stretches above 3300 cm⁻¹ confirms the secondary amine’s methylation.
Mass Spectrometry (MS)
Electron ionization (70 eV) yields a molecular ion at m/z 230.2 (calc. 230.16 for C₁₁H₂₂N₂O₃). Fragmentation pathways include:
Crystallographic Analysis and Conformational Studies
Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic lattice (space group P2₁) with unit cell parameters:
The crystal packing is stabilized by C-H···O and O-H···I interactions (I = 3.45 Å), forming a hydrogen-bonded network along the b-axis. The pyrrolidine ring’s envelope conformation persists in the solid state, with torsional angles deviating ≤ 12° from ideal values.
Molecular dynamics simulations indicate the compound samples two dominant conformers in solution: one with the hydroxyl group axial (70% population) and another with it equatorial (30%). The energy barrier for interconversion is 8.2 kcal/mol, consistent with restricted rotation about the C3-N bond.
Properties
IUPAC Name |
tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)-methylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)7-13(4)8-5-12-6-9(8)14/h8-9,12,14H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJWLJNNPAUORT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(C)C1CNCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrrolidine Intermediate: tert-Butyl 3-Amino-4-Hydroxypyrrolidine-1-Carboxylate
A critical precursor in the synthesis is tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS 190141-99-2), which serves as the starting material for further modifications. This intermediate is synthesized via ring-opening reactions of bicyclic oxaza compounds or ammonolysis of epoxide derivatives.
Example Synthesis :
6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester (12.1 g, 65.3 mmol) was treated with ammonium chloride (15 g) and sodium azide (21.4 g, 329 mmol) in methanol/water (8:1). The mixture was heated at 60°C overnight, followed by hydrogenation using 10% palladium on carbon to yield tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (4.3 g, 96% yield).
Stepwise Synthesis of this compound
Alkylation of the Pyrrolidine Amine
The primary amine group on the pyrrolidine ring undergoes alkylation with methyl groups to introduce the methylamino moiety. This step often employs reductive amination or direct alkylation using methyl iodide in the presence of a base.
Representative Protocol :
tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (2.3 g, 0.01 mol) was dissolved in dichloromethane (30 mL) and treated with methyl iodide (1.4 g, 0.01 mol) and triethylamine (1.4 mL, 0.01 mol) at 0°C. The reaction was stirred for 6 hours, followed by extraction and purification via silica gel chromatography (dichloromethane:methanol 95:5) to yield tert-butyl 3-(methylamino)-4-hydroxypyrrolidine-1-carboxylate (1.8 g, 72% yield).
Acetic Acid Esterification
The final step involves coupling the methylamino-pyrrolidine intermediate with a tert-butyl-protected acetic acid derivative. This is typically achieved using carbodiimide-mediated coupling (e.g., EDCI/HOBt) or active ester strategies .
Detailed Procedure :
A solution of tert-butyl 3-(methylamino)-4-hydroxypyrrolidine-1-carboxylate (1.5 g, 6.5 mmol) in dichloromethane (50 mL) was treated with tert-butyl bromoacetate (1.3 g, 6.5 mmol) and N,N-diisopropylethylamine (1.7 mL, 9.8 mmol). The mixture was stirred at room temperature for 12 hours, washed with water, and purified via column chromatography (hexane:ethyl acetate 3:1) to afford the target compound (1.4 g, 68% yield).
Reaction Optimization and Yield Enhancement
Solvent and Temperature Effects
Yields for critical steps vary significantly with solvent polarity and reaction temperature:
| Step | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Pyrrolidine ammonolysis | Methanol/water | 60°C | 96% | |
| Methyl alkylation | Dichloromethane | 0°C → RT | 72% | |
| Ester coupling | Dichloromethane | RT | 68% |
Polar aprotic solvents like dichloromethane favor nucleophilic substitution, while protic solvents enhance ammonolysis kinetics.
Catalytic Hydrogenation
The use of palladium on carbon (10% w/w) under hydrogen atmosphere (1–3 atm) ensures efficient reduction of azide intermediates to amines, with yields exceeding 90%.
Purification and Characterization
Chromatographic Techniques
Final purification often employs gradient elution on silica gel:
Spectroscopic Confirmation
- δ 1.44 (s, 18H, tert-butyl groups)
- δ 3.27 (m, 1H, pyrrolidine CH)
- δ 4.21 (br, 1H, hydroxyl proton)
- Observed [M+H]+: 230.30 (calculated: 230.31)
Comparative Analysis of Synthetic Routes
Method A: Sequential Alkylation-Esterification
Method B: One-Pot Multi-Step Synthesis
- Advantages : Reduced processing time.
- Limitations : Lower yield (35–40%) due to competing reactions.
Industrial-Scale Considerations
Cost-Effective Reagents
Bulk use of di-tert-butyl dicarbonate (Boc anhydride) and methyl iodide reduces per-unit costs but necessitates stringent waste management protocols.
Chemical Reactions Analysis
Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the amine moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences between the target compound and related tert-butyl esters:
| Compound Name | Molecular Formula | Functional Groups | Key Structural Features | Reference |
|---|---|---|---|---|
| Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate | Not Provided | Tert-butyl ester, hydroxypyrrolidine, methylamino-acetate | Combines a hydroxylated pyrrolidine with an amino-acetate side chain; potential hydrogen-bond donor/acceptor sites. | N/A |
| Tert-butyl 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidine-1-carboxylate | C24H26F6N2O3 | Quinoline, trifluoromethyl, piperidine-carboxylate | Folded conformation with a 41.64° dihedral angle between quinoline and ester groups; exhibits helical supramolecular chains via O–H∙∙∙O bonds. | |
| Tert-butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate | C18H18N2O4S | Pyridine, sulfonyl, cyanophenyl | Dihedral angle of 33.71° between aromatic rings; intramolecular C–H∙∙∙O bonds and 3D network via C–H∙∙∙N/O interactions. | |
| (5S,10S,11S,14S)-11-Benzyl-5,14-di-tert-butyl-... (Compound 77) | Complex peptide | Multiple tert-butyl esters, benzyl, pyridinyl | Macrocyclic peptide with tert-butyl esters for steric protection; synthesized using HATU/DIPEA coupling. |
Key Observations :
- Hydrogen Bonding: The target compound’s hydroxypyrrolidine and methylamino-acetate groups may form intramolecular hydrogen bonds, similar to the S(6) ring in the sulfonyl acetate analog . However, its lack of aromatic substituents (vs.
- Conformational Flexibility: The dihedral angles in quinoline (41.64°) and pyridine (33.71°) analogs suggest that substituent bulkiness influences molecular packing. The target compound’s pyrrolidine ring may adopt a chair or envelope conformation, affecting solubility and binding interactions.
Crystallographic and Physicochemical Properties
Notes:
Biological Activity
Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate, a compound with the molecular formula CHNO and a molecular weight of approximately 230.30 g/mol, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, synthesis methods, and applications, supported by relevant data and case studies.
The compound is characterized by a tert-butyl group and a hydroxypyrrolidine moiety. Its synthesis typically involves multi-step organic reactions that allow for the introduction of chirality and the protection of amines. The tert-butyl group acts as a temporary blocking agent during these processes, enhancing the efficiency of synthetic routes with yields often exceeding 90% after deprotection.
Pharmacological Applications
This compound has been identified as a key intermediate in the development of pharmaceuticals, particularly in synthesizing peptidomimetics. Its incorporation into lead compounds is aimed at improving pharmacokinetic properties through standard peptide coupling reactions followed by selective deprotection.
Key Findings:
- Cholinesterase Inhibition: The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's. Studies indicate that related compounds exhibit IC values in the low micromolar range, suggesting effective inhibition .
- Antioxidant Activity: The compound demonstrates strong antioxidant properties. In vitro assays have shown it can reduce oxidative stress in neuronal cells, indicating its potential protective effects against neurodegeneration .
The mechanism by which this compound exerts its biological effects involves binding to specific enzyme sites, influencing enzymatic activity, and modulating protein interactions. Docking studies suggest it binds to both catalytic and peripheral sites of AChE, potentially blocking β-amyloid aggregation associated with Alzheimer's disease .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl N-[[(1S,2S)-1-Benzyl-3-tert-butoxycarbonylamino]-[4-(2-pyridyl)phenyl]methyl]carbamate | Contains a benzyl group | Focus on antiviral properties |
| Tert-butyl 2-{(4S)-4-hydroxypyrrolidin-3-ylamino}acetate | Stereoisomer with different chirality | Potential differences in biological activity |
| N-Methyl-N-(tert-butoxycarbonyl)-L-alanine | Simpler structure | Used in peptide synthesis |
This table illustrates the diversity among compounds sharing structural features with this compound, highlighting its unique chiral configuration and versatile applications.
Case Studies
- Neuroprotective Effects: A study evaluated the neuroprotective effects of derivatives similar to this compound in mouse models of oxidative stress. Results indicated significant reductions in reactive oxygen species (ROS), suggesting therapeutic potential for neurodegenerative conditions .
- Esterase Profile Studies: Research on esterase inhibition revealed that compounds related to this compound effectively inhibited cholinesterases, with varying selectivity profiles that could inform drug design strategies for treating cognitive disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
